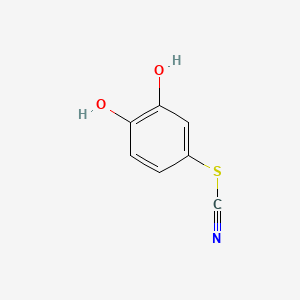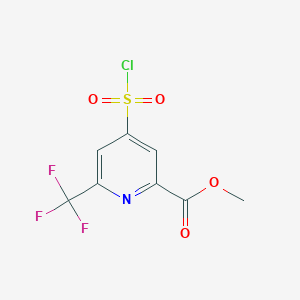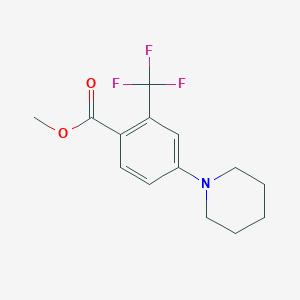
3,4-Dihydroxyphenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydroxyphenyl thiocyanate is an organic compound with the molecular formula C₇H₅NO₂S and a molecular weight of 167.185 g/mol This compound is characterized by the presence of both hydroxyl and thiocyanate functional groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Dihydroxyphenyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with thiocyanate salts under acidic conditions. The reaction typically proceeds as follows: [ \text{3,4-Dihydroxybenzaldehyde} + \text{Thiocyanate Salt} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and solvent extraction to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydroxyphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form catechols.
Substitution: The thiocyanate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the thiocyanate group under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Catechols
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3,4-Dihydroxyphenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of adhesives and polymeric materials.
Mecanismo De Acción
The mechanism of action of 3,4-dihydroxyphenyl thiocyanate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the thiocyanate group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
3,4-Dihydroxyphenylalanine (DOPA): A precursor to neurotransmitters like dopamine.
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine.
3,4-Dihydroxyphenylglycol: A metabolite of norepinephrine.
Comparison: 3,4-Dihydroxyphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogs, which primarily function as neurotransmitter precursors or metabolites, this compound has broader applications in synthetic chemistry and industrial processes .
Propiedades
Número CAS |
5393-22-6 |
|---|---|
Fórmula molecular |
C7H5NO2S |
Peso molecular |
167.19 g/mol |
Nombre IUPAC |
(3,4-dihydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H5NO2S/c8-4-11-5-1-2-6(9)7(10)3-5/h1-3,9-10H |
Clave InChI |
VRLFTHKJVNALNA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC#N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride](/img/structure/B13993049.png)


![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)




